3-(2-chloro-6-fluorophenyl)-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one
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Overview
Description
3-(2-chloro-6-fluorophenyl)-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one, commonly known as EF24, is a synthetic curcumin analog that has been extensively studied for its potential therapeutic properties. EF24 is a small molecule that has shown promise in treating a variety of diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of EF24 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. EF24 has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. EF24 has also been shown to inhibit the STAT3 pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
EF24 has been shown to have a variety of biochemical and physiological effects. In cancer cells, EF24 has been shown to induce apoptosis and inhibit cell growth. EF24 has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines. Additionally, EF24 has been shown to have neuroprotective properties, reducing the production of reactive oxygen species and preventing neuronal cell death.
Advantages and Limitations for Lab Experiments
EF24 is a small molecule that is relatively easy to synthesize, making it a useful tool for studying various biological processes. EF24 has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. However, EF24 has limited solubility in water, making it difficult to administer in vivo.
Future Directions
There are many potential future directions for research on EF24. One area of interest is the development of more efficient synthesis methods for EF24 and its analogs. Another area of interest is the development of more effective delivery methods for EF24, such as nanoparticles or liposomes. Additionally, further studies are needed to fully understand the mechanism of action of EF24 and its potential therapeutic applications in various diseases.
Synthesis Methods
EF24 can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde and a ketone in the presence of a base catalyst to form an α,β-unsaturated ketone. EF24 can also be synthesized using a Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
EF24 has been extensively studied for its potential therapeutic properties. In cancer research, EF24 has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. EF24 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, EF24 has been studied for its potential neuroprotective properties, making it a potential treatment for neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-2-18-9-8-13(17-18)14(19)7-6-10-11(15)4-3-5-12(10)16/h3-9H,2H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSWFHICRDHEQR-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC(=N1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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